methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an ethyl group at position 5 and a methyl carboxylate ester at position 4. The thiazole ring is further functionalized at position 2 with a carbamoyl group derived from 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Properties
Molecular Formula |
C16H16N4O3S2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
methyl 5-ethyl-2-[(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N4O3S2/c1-4-11-13(15(22)23-3)17-16(25-11)18-14(21)10-8-9(19-20(10)2)12-6-5-7-24-12/h5-8H,4H2,1-3H3,(H,17,18,21) |
InChI Key |
CMDYAYIVODSQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with ethyl 2-cyano-3,3-bis(methylthio)acrylate in anhydrous ethanol under reflux conditions . The crude product is then recrystallized from dimethylformamide to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The
Biological Activity
Methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNOS, with a molecular weight of approximately 344.37 g/mol. The compound features a thiazole ring fused with a pyrazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated various thiazole-based compounds against common pathogens, revealing that certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogens |
|---|---|---|
| Methyl 5-Ethyl Thiazole | 0.22 - 0.25 | S. aureus, S. epidermidis |
| Control (Oxytetracycline) | Varies | Various |
Anticancer Activity
The pyrazole moiety in the compound has been linked to anticancer properties. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells . The mechanism involves inducing apoptosis and inhibiting tumor growth.
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 | 15 | Pyrazole Derivative |
| HT-29 | 12 | Pyrazole Derivative |
| SMMC-7721 | 10 | Pyrazole Derivative |
Anti-inflammatory Activity
The thiazole derivatives have also shown promise in reducing inflammation. In animal models, compounds similar to methyl 5-ethyl thiazole significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
Several studies have highlighted the efficacy of thiazole-based compounds:
- Antimicrobial Evaluation : A series of thiazolones were synthesized and tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The study found that modifications in the thiazole structure could enhance antimicrobial potency .
- Cancer Cell Line Studies : In another study, derivatives containing the pyrazole scaffold were evaluated for their anticancer effects on various cell lines. The results indicated that these compounds could effectively inhibit cancer cell growth through multiple mechanisms .
- Inflammation Models : Animal studies demonstrated that thiazole derivatives reduced inflammation markers significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Pyrazole Hybrids
Compound 4 (Methyl 1-[(2-Amino-5-Carbamoyl-4-Methylthiophen-3-yl) Carbonyl]-5-Phenyl-4,5-Dihydro-1H-Pyrazole-3-Carboxylate)
- Structural Features : Contains a dihydropyrazole fused to a thiophene via a carbonyl bridge, with a phenyl substituent and carbamoyl group.
- Key Differences : The dihydropyrazole (partially saturated) contrasts with the fully aromatic pyrazole in the target compound. The phenyl group may enhance hydrophobicity compared to the ethyl group in the target.
- Synthesis: Prepared via condensation with methyl malonate in ethanol, differing from the likely coupling reactions used for the target compound .
Ethyl 5-Amino-1-(4-Methyl-1,3-Benzothiazol-2-yl)-1H-Pyrazole-4-Carboxylate
- Structural Features : Benzothiazole replaces the thiazole in the target, introducing a fused benzene ring.
Thiophene-Containing Derivatives
Ethyl 4-Cyano-3-Methyl-5-{[(3-Methyl-5-Oxo-1-Phenyl-1,5-Dihydro-4H-Pyrazol-4-ylidene)Methyl]Amino}-2-Thiophenecarboxylate
- Structural Features : Combines a thiophene-carboxylate with a pyrazolylidene group.
- Key Differences: The pyrazolylidene (enol tautomer) introduces conjugation variability absent in the target’s pyrazole-carbamoyl group. The cyano substituent may enhance electrophilicity .
Example 62 (2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One)
- Structural Features: Pyrazolo-pyrimidine fused system linked to a thiophene and chromenone.
Functional Group Variations
5-Amino-4-[(3,5-Dioxopyrazolidin-1-yl) Carbonyl]-3-Methylthiophene-2-Carboxamide (Compound 5)
- Structural Features : Features a dioxopyrazolidine ring conjugated to a thiophene-carboxamide.
N1-Chloroacetyl-N3-(4-Aryl-5-Arylazo-Thiazol-2-yl)-Thioureas (Compounds 5–7)
Comparative Analysis Table
Implications of Structural Differences
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) may increase electrophilicity, influencing reactivity in nucleophilic substitutions.
- Solubility : Polar groups (carboxylate, carbamoyl) enhance aqueous solubility, whereas aromatic systems (benzothiazole in ) reduce it.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
